1-Ethoxypiperidin-4-one
Description
Properties
IUPAC Name |
1-ethoxypiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXSILPHKIOISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Ethylation with Bromoethane
In a method analogous to the synthesis of 1-ethyl-4-piperidone (), piperidin-4-one hydrochloride is treated with bromoethane (ethyl bromide) under basic conditions. For example:
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Reagents : Piperidin-4-one hydrochloride, bromoethane, sodium carbonate.
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Solvent System : Acetonitrile/water (3:1 ratio).
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Conditions : Heating at 85°C for 12–16 hours.
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Yield : ~42–68% (extrapolated from ethyl-substituted analogs).
The reaction proceeds via deprotonation of the piperidin-4-one hydrochloride by sodium carbonate, generating a free amine that undergoes nucleophilic attack on bromoethane. The ethoxy group is introduced through subsequent oxidation or via a modified alkylation protocol, though direct ethoxylation may require alternative reagents such as ethyl triflate for improved efficiency.
Cyclization of Precursor Amines
Cyclization reactions offer a viable route to construct the piperidine ring while introducing the ethoxy group. This approach is particularly useful for accessing enantiomerically pure derivatives.
Reductive Amination of 1,5-Diketones
A two-step process involving:
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Formation of a 1,5-diketone intermediate through condensation of ethyl glyoxylate with a β-keto ester.
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Reductive cyclization using sodium cyanoborohydride or ammonium formate in methanol.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl glyoxylate, β-keto ester, KOH | 0–5°C, 2 h | 75% |
| 2 | NH₄OCHO, Pd/C | 70°C, 6 h | 68% |
This method, adapted from diastereomeric 4-piperidone syntheses, provides a stereocontrolled pathway, though optimization for ethoxy substitution remains exploratory.
Nucleophilic Substitution of Halogenated Intermediates
Halogenated piperidin-4-ones serve as precursors for introducing ethoxy groups via nucleophilic displacement.
Chloro-to-Ethoxy Substitution
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Intermediate : 1-Chloropiperidin-4-one.
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Reagents : Sodium ethoxide (NaOEt), ethanol.
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Conditions : Reflux at 80°C for 8–12 hours.
The reaction mechanism involves SN2 displacement, where ethoxide ions attack the electrophilic chlorine-bearing carbon. Elevated temperatures and polar aprotic solvents (e.g., DMF) may enhance reaction rates.
Oxidation of 1-Ethoxypiperidin-4-ol
Oxidation of secondary alcohols to ketones represents a straightforward route to piperidin-4-ones.
Jones Oxidation
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Substrate : 1-Ethoxypiperidin-4-ol.
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Reagents : CrO₃, H₂SO₄, acetone.
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Conditions : 0–5°C, 1–2 hours.
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Yield : ~78% (extrapolated from N-methyl-4-piperidone syntheses).
Alternative oxidants such as pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride, DMSO) may offer milder conditions, preserving acid-sensitive functional groups.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the aforementioned methods:
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct N-Ethylation | Piperidin-4-one | Bromoethane, Na₂CO₃ | 85°C, 16 h | 42–68 | 90–95 |
| Reductive Amination | 1,5-Diketone | NH₄OCHO, Pd/C | 70°C, 6 h | 68 | 88 |
| Nucleophilic Substitution | 1-Chloropiperidin-4-one | NaOEt, EtOH | 80°C, 12 h | 55 | 85 |
| Jones Oxidation | 1-Ethoxypiperidin-4-ol | CrO₃, H₂SO₄ | 0–5°C, 2 h | 78 | 92 |
Challenges and Optimization Strategies
Steric Hindrance in N-Alkylation
The ethoxy group’s bulkiness may impede nucleophilic attack on alkylating agents. Strategies to mitigate this include:
Purification of Hydroscopic Intermediates
1-Ethoxypiperidin-4-one and its precursors are often hygroscopic. Recommendations include:
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Drying over molecular sieves (3 Å) prior to reactions.
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Purification via short-path distillation under reduced pressure (1–2 mmHg).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
1-Ethoxypiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxypiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Ethoxycarbonyl Derivatives
Example:
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: 33996-55-7)
- Structure: Combines ethoxycarbonyl and carboxylic acid groups at positions 1 and 3.
- Properties:
- Solubility: Log S = -1.8 (poor aqueous solubility) .
- BBB Permeability: No, likely due to the polar carboxylic acid group .
- Synthesis: Prepared via NaOH- or Na₂CO₃-catalyzed esterification .
- Comparison: Unlike 1-Ethoxypiperidin-4-one, the carboxylic acid group introduces polarity, reducing BBB penetration but enabling salt formation for improved formulation.
Table 1: Ethoxycarbonyl Derivatives Comparison
| Compound | Molecular Weight | Solubility (Log S) | BBB Permeability | Key Substituents |
|---|---|---|---|---|
| This compound* | ~113.16 g/mol† | Estimated -1.5 | Likely Yes | Ethoxy (1-position) |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 215.22 g/mol | -1.8 | No | Ethoxycarbonyl, carboxylic acid |
| Ethyl 4-oxo-1-piperidinecarboxylate | 157.19 g/mol | N/A | N/A | Ethoxycarbonyl |
*Estimated based on molecular formula C₇H₁₁NO₂. †Calculated from molecular formula.
Aromatic-Substituted Piperidin-4-one Esters
Example:
- 1-Methyl-4-(3-hydroxyphenyl)-piperidin-4-carboxylic acid ethyl ester ()
- Structure: Features a hydroxyphenyl group at position 4 and an ethyl ester.
- Properties:
- Enhanced receptor binding due to aromaticity but reduced solubility compared to non-aromatic analogs. Comparison: The hydroxyphenyl group may confer selectivity for serotonin or opioid receptors, whereas this compound’s simpler structure lacks such targeting but offers better synthetic accessibility.
Heterocyclic Derivatives
Example:
- 1-(5-Ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)-piperidin-4-one (CAS: MFCD16993351) Structure: Piperidin-4-one fused with a pyrimidinone ring. Properties:
- Potential for hydrogen bonding via pyrimidinone’s hydroxyl and carbonyl groups. Comparison: The heterocyclic extension increases molecular complexity and possible antiviral or antimalarial activity but complicates synthesis compared to this compound .
Acetylated and Aryl-Substituted Derivatives
Example:
Nitroso Derivatives
Example:
- N-Nitroso piperidin-4-ones ()
- Structure: Nitroso (-N=O) group at the nitrogen.
- Properties:
- Comparison: The nitroso group introduces mutagenic risks, limiting therapeutic use, whereas the ethoxy group in this compound offers safer metabolic byproducts.
Key Findings and Trends
Lipophilicity vs. Solubility: Ethoxy-substituted derivatives (e.g., this compound) balance lipophilicity and solubility better than polar analogs like carboxylic acid derivatives .
Synthetic Accessibility: Ethoxycarbonyl derivatives require mild conditions (e.g., aqueous NaOH), while aryl-substituted analogs demand multi-step synthesis .
Pharmacological Potential: Bulky substituents (e.g., methoxyphenyl) enhance target specificity but reduce BBB penetration, whereas simpler ethoxy derivatives may favor CNS applications .
Biological Activity
1-Ethoxypiperidin-4-one is a piperidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential as an antibacterial, antiviral, and anticancer agent, making it a subject of interest for drug development. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with an ethoxy group at the nitrogen position and a ketone at the 4-position. The molecular formula is , which contributes to its lipophilicity and ability to penetrate biological membranes.
Antibacterial Activity
Research indicates that piperidine derivatives, including this compound, possess significant antibacterial properties. A study comparing various piperidin-4-one derivatives demonstrated that certain modifications enhance their effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Piperidin-4-one Derivative A | 16 | Strong |
| Piperidin-4-one Derivative B | 64 | Weak |
The above table illustrates that while this compound shows moderate antibacterial activity, other derivatives may exhibit stronger effects against bacterial strains .
Antiviral Activity
In addition to antibacterial properties, this compound has been evaluated for antiviral activity. Studies have shown that certain piperidine derivatives can inhibit viral replication. For instance, compounds derived from piperidine scaffolds have demonstrated efficacy against influenza virus and coronaviruses.
A recent investigation into the antiviral potential of various piperidine derivatives revealed that modifications at the piperidine ring could significantly influence their activity against viral pathogens:
| Compound | Viral Target | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Influenza A/H1N1 | 10 | Moderate |
| Piperidine Derivative C | SARS-CoV-2 | 5 | High |
| Piperidine Derivative D | HCoV-229E | 15 | Moderate |
These findings suggest that while this compound has moderate antiviral activity, other derivatives may offer enhanced efficacy against specific viral targets .
Anticancer Activity
The anticancer potential of piperidine derivatives has also been explored. In vitro studies have shown that compounds like this compound can induce apoptosis in cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
A case study on the cytotoxic effects of various piperidine derivatives highlighted the following results:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 12 | Apoptosis induction |
| Piperidine Derivative E | MCF-7 (breast) | 8 | Cell cycle arrest |
| Piperidine Derivative F | HeLa (cervical) | 20 | Apoptosis induction |
This data indicates that while this compound exhibits potential anticancer effects, other derivatives may be more potent in specific cancer models .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-Ethoxypiperidin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Common routes include nucleophilic substitution of piperidin-4-one derivatives with ethylating agents (e.g., ethyl iodide) under basic conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometry of reagents. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS . For reproducibility, document catalyst type (e.g., K₂CO₃) and inert atmosphere requirements .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, DEPT-135), IR (to confirm ketone C=O stretch at ~1700 cm⁻¹), and mass spectrometry. For purity, perform elemental analysis or quantify impurities via LC-MS with internal standards. Cross-reference spectral data with literature or databases like PubChem .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for ketone derivatives: use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers away from oxidizers. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel this compound derivatives?
- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting) may arise from tautomerism or steric effects. Perform variable-temperature NMR or computational modeling (DFT) to study conformational dynamics. Compare with X-ray crystallography data if available . For ambiguous mass fragments, use high-resolution MS (HRMS) and isotopic pattern analysis .
Q. What strategies mitigate side reactions (e.g., over-alkylation) during the synthesis of this compound analogs?
- Methodological Answer : Control reaction time and temperature to favor mono-alkylation. Use protecting groups (e.g., Boc) on the piperidine nitrogen. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane). For scale-up, employ flow chemistry to enhance selectivity .
Q. How do electronic and steric effects of substituents on the piperidine ring influence the reactivity of this compound in organocatalytic applications?
- Methodological Answer : Perform Hammett studies to correlate substituent σ-values with reaction rates. Use DFT calculations (e.g., Gaussian 16) to map electron density distribution. Validate experimentally via kinetic assays (e.g., UV-Vis monitoring of catalytic cycles) .
Key Considerations for Experimental Design
- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and include step-by-step supplementary materials .
- Ethical Compliance : For biological studies, declare conflicts of interest if using proprietary catalysts or software .
- Data Transparency : Deposit raw spectral data in repositories like ChemSpider or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
